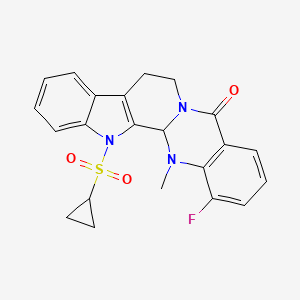
Celangulin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Celangulin is a natural insecticidal compound isolated from the plant Celastrus angulatus. It is a sesquiterpene polyol ester with a β-dihydroagarofuran skeleton. This compound is known for its potent insecticidal properties, particularly against lepidopteran larvae, making it a valuable tool in agricultural pest control .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Celangulin can be extracted from the roots and leaves of Celastrus angulatus. The content in roots is higher than in leaves . The extraction process typically involves solvent extraction followed by purification steps such as chromatography to isolate the active compound.
Industrial Production Methods
The industrial production of this compound is currently limited due to its low yield and discontinuous supply from natural sources. advances in synthetic biology have provided opportunities for sustainable production. Researchers have identified key genes involved in the biosynthesis of this compound, which can be used to engineer microorganisms for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions
Celangulin undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of multiple hydroxyl groups and the β-dihydroagarofuran skeleton.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce this compound.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, using reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes.
Applications De Recherche Scientifique
Celangulin has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound to study sesquiterpene polyol esters and their chemical properties.
Medicine: Research is ongoing to explore the potential medicinal properties of this compound, including its anti-cancer and anti-inflammatory effects.
Industry: This compound is used in the development of eco-friendly insecticides for agricultural pest control.
Mécanisme D'action
Celangulin exerts its insecticidal effects by targeting the vacuolar ATPase (V-ATPase) in the midgut cells of insects. It binds to subunits of V-ATPase, inhibiting its activity and disrupting intracellular pH, homeostasis, and nutrient transport mechanisms . This leads to the death of the insect larvae.
Comparaison Avec Des Composés Similaires
Celangulin is often compared with other sesquiterpene polyol esters, such as this compound IV and this compound V. These compounds share a similar β-dihydroagarofuran skeleton but differ in their specific functional groups and insecticidal potency . This compound V, for example, has been shown to have higher insecticidal activity compared to this compound IV .
List of Similar Compounds
- This compound IV
- This compound V
- Dihydroagarofuran derivatives
This compound stands out due to its unique combination of hydroxyl groups and its potent insecticidal activity, making it a valuable compound for both scientific research and practical applications in pest control.
Propriétés
Formule moléculaire |
C32H40O14 |
|---|---|
Poids moléculaire |
648.6 g/mol |
Nom IUPAC |
[(1S,2S,4S,5R,6S,7S,9R,12R)-4,5,8,12-tetraacetyloxy-6-(acetyloxymethyl)-2-hydroxy-2,10,10-trimethyl-11-oxatricyclo[7.2.1.01,6]dodecan-7-yl] benzoate |
InChI |
InChI=1S/C32H40O14/c1-16(33)40-15-31-25(43-19(4)36)22(41-17(2)34)14-30(8,39)32(31)26(44-20(5)37)23(29(6,7)46-32)24(42-18(3)35)27(31)45-28(38)21-12-10-9-11-13-21/h9-13,22-27,39H,14-15H2,1-8H3/t22-,23+,24?,25-,26+,27+,30-,31-,32-/m0/s1 |
Clé InChI |
SIEZSHWOPJNWFA-YRJKAWBZSA-N |
SMILES isomérique |
CC(=O)OC[C@@]12[C@H]([C@H](C[C@]([C@@]13[C@@H]([C@@H](C([C@H]2OC(=O)C4=CC=CC=C4)OC(=O)C)C(O3)(C)C)OC(=O)C)(C)O)OC(=O)C)OC(=O)C |
SMILES canonique |
CC(=O)OCC12C(C(CC(C13C(C(C(C2OC(=O)C4=CC=CC=C4)OC(=O)C)C(O3)(C)C)OC(=O)C)(C)O)OC(=O)C)OC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-(Difluoromethyl)-7-methoxy-3-[4-morpholin-4-yl-6-(1,4-oxazepan-4-yl)-1,3,5-triazin-2-yl]benzimidazol-5-amine](/img/structure/B12372123.png)
![2-[(2S)-4-[7-[3-amino-2-fluoro-5-methyl-6-(trifluoromethyl)phenyl]-2-[[(2R,8S)-2-fluoro-1,2,3,5,6,7-hexahydropyrrolizin-8-yl]methoxy]-7,8-dihydro-5H-pyrano[4,3-d]pyrimidin-4-yl]-1-(2-fluoroprop-2-enoyl)piperazin-2-yl]acetonitrile](/img/structure/B12372128.png)

![(2S)-2-[[(1S)-1-carboxy-5-[[(2S)-2-[(6-hydrazinylpyridine-3-carbonyl)amino]-3-naphthalen-2-ylpropanoyl]amino]pentyl]carbamoylamino]pentanedioic acid;2,2,2-trifluoroacetic acid](/img/structure/B12372157.png)
![Tetrasodium;2-[[4-[[4-[(6-anilino-1-hydroxy-3-sulfonatonaphthalen-2-yl)diazenyl]naphthalen-1-yl]diazenyl]-6-sulfonatonaphthalen-1-yl]diazenyl]benzene-1,4-disulfonate](/img/structure/B12372158.png)



![4-[(2S,3R,4R,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybenzoic acid](/img/structure/B12372174.png)
![(6S)-5-[(2R)-2-hydroxy-4-methylpentanoyl]-N-[(2S)-3-oxo-1-[(3S)-2-oxopyrrolidin-3-yl]-4-(trifluoromethoxy)butan-2-yl]-5-azaspiro[2.4]heptane-6-carboxamide](/img/structure/B12372183.png)

